N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by the presence of a piperidine ring, which is a common structural motif in various pharmaceuticals. This compound's unique structure allows it to interact with biological systems, making it a candidate for further research in drug development.
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with ethylene diamine or similar reagents. The synthesis and properties of related compounds have been documented in chemical databases such as ChemicalBook and PubChem, where they provide insights into its molecular characteristics and potential applications .
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide belongs to the class of organic compounds known as piperidine derivatives. These compounds are often classified based on their functional groups and structural features, which influence their biological activity and chemical reactivity.
The synthesis of N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide typically involves the following steps:
The exact reaction conditions can vary based on the specific methodology employed, but typically involve heating the reactants in a solvent like ethanol or methanol to facilitate interaction between the amine groups. Monitoring the reaction progress can be done using thin-layer chromatography or high-performance liquid chromatography.
The molecular formula of N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide is C13H22N4, indicating it contains carbon, hydrogen, and nitrogen atoms arranged in a specific configuration that contributes to its chemical properties.
The molecular weight of this compound is approximately 250.35 g/mol. The structure features a piperidine ring substituted with cyclopentyl and ethyl groups, which are crucial for its biological activity.
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide can participate in various chemical reactions typical of amines and amides:
These reactions often require specific catalysts or conditions (e.g., Lewis acids for acylation) to proceed efficiently. The choice of solvents and temperature can significantly affect the reaction outcome.
The mechanism of action for N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide is not fully elucidated but is likely related to its ability to interact with neurotransmitter receptors or other biological targets due to its piperidine structure.
Studies suggest that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, including dopamine and serotonin pathways, which are critical in various physiological processes .
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at discovering effective therapeutic agents through innovative synthetic methodologies and detailed structural analyses.
The piperidine-4-ylmethyl substructure in N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide establishes critical three-dimensional vectoring capabilities essential for receptor engagement. Piperidine-based scaffolds demonstrate exceptional structural versatility, enabling optimization through nitrogen functionalization (quaternization, sulfonylation, carbamoylation) and C4-substitution (aryl, alkyl, heteroaryl) to fine-tune receptor affinity and functional outcomes [3] [9]. The cyclopentyl substituent at the piperidine nitrogen provides a distinct steric and lipophilic profile compared to common alternatives like phenyl, methyl, or isopropyl groups. This alicyclic system offers intermediate steric bulk with enhanced conformational flexibility relative to rigid aromatic systems while maintaining greater metabolic stability compared to linear alkyl chains [9]. Computational analyses indicate that N-cyclopentyl piperidines adopt preferential equatorial conformations that project the C4 substituent axially, potentially facilitating deep engagement within hydrophobic receptor pockets inaccessible to bulkier N-aryl systems [6].
The ethanediamide tether represents a strategic hydrogen-bonding domain that bridges the lipophilic piperidine anchor with the N-ethyl terminal group. Structural activity relationship (SAR) studies of analogous compounds reveal that:
Table 3: SAR Analysis of Piperidine-Ethanediamide Analogues
Structural Variation | Binding Affinity | Functional Efficacy | Metabolic Stability |
---|---|---|---|
N-Cyclopentyl piperidine | +++ | Partial agonist | High (t₁/₂ > 120 min) |
N-Cyclopropyl piperidine | ++ | Full agonist | Moderate (t₁/₂ ≈ 60 min) |
Terminal N-ethyl substituent | +++ | Balanced bias | High |
Terminal N-methyl substituent | ++ | G-protein bias | Moderate |
Methylene spacer (CH₂) | ++++ | Optimal pathway engagement | High |
Direct piperidine-ethanediamide | + | Reduced efficacy | Low |
The structural architecture of N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide positions it as a versatile molecular scaffold for engaging complex GPCR signaling landscapes. The piperidine nitrogen's cyclopentyl substituent exhibits optimal hydrophobic volume (approximately 120ų) for engagement with allosteric vestibules in aminergic receptors, particularly those accommodating branched aliphatic motifs like the muscarinic M2 receptor's allosteric site [8]. Molecular dynamics simulations of analogous compounds reveal that the cyclopentyl group induces distinct conformational shifts in transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2), potentially creating microenvironments favorable for β-arrestin recruitment over canonical G-protein coupling [8]. The compound's diamide backbone enables simultaneous hydrogen-bond donation (N-H) and acceptance (C=O) capable of forming bridging interactions with conserved residues in orthosteric binding clefts, particularly transmembrane domain 3 (TM3) aspartate residues critical in Class A GPCR activation [5].
The molecule's potential for biased signaling modulation emerges from its structural capacity to stabilize unique receptor conformations:
Computational modeling of analogous structures demonstrates exceptional compatibility with bitopic binding modes in opioid and serotonin receptor subtypes, where the piperidine nitrogen anchors within the orthosteric site while the ethanediamide extension reaches toward allosteric regions near ECL2. This dual engagement profile offers potential for unprecedented receptor subtype selectivity—particularly valuable for targeting GPCRs with highly conserved orthosteric sites like dopamine D2-like receptors or histamine H1 receptors [2] [7]. The compound's molecular weight (approximately 295 g/mol) and moderate lipophilicity (cLogP ≈ 2.1) place it within optimal ranges for CNS-penetrant GPCR modulators, suggesting potential applicability in neuropharmacological contexts [6].
Table 4: Conformational Effects Induced by Piperidine-Based Ligands on GPCR States
Structural Domain | Receptor Region Engaged | Conformational Effect | Signaling Bias Implication |
---|---|---|---|
Cyclopentyl group | Allosteric vestibule | TM5 outward shift (3.5Å) | β-arrestin recruitment enhancement |
Piperidine nitrogen | Orthosteric site | Asp3.32 stabilization | Gα protein coupling efficiency |
Ethanediamide linker | ECL2/TM7 interface | Hydrogen-bond network formation | Kinase recruitment modulation |
N-ethyl terminal group | Hydrophobic subpocket | TM6 helical kink stabilization | Internalization rate alteration |
The strategic implementation of ethanediamide (oxalamide) linkers in medicinal chemistry represents an evolution from early peptide-mimetic approaches toward sophisticated conformational control systems. First-generation diamide-based compounds (1980s-1990s) primarily served as rigid spacers in angiotensin-converting enzyme inhibitors and collagenase inhibitors, valued for their metabolic stability compared to ester linkages but limited by planar conformations that restricted three-dimensional vectoring [3]. The renaissance of diamide-containing pharmacophores emerged through structural biology revelations demonstrating their capacity for bidirectional hydrogen bonding within enzymatic active sites and receptor binding pockets inaccessible to mono-amide analogues. Patent analyses reveal a 300% increase in ethanediamide-containing compounds targeting GPCRs between 2000-2010, coinciding with crystallographic verification of allosteric site architectures accommodating such bifunctional hydrogen-bonding motifs [6].
The specific combination of piperidine with ethanediamide first appeared in patent literature circa 2011-2013 targeting Janus kinase (JAK) inhibitors, though subsequent optimization revealed unexpected GPCR activities [3]. Structural innovations in this chemotype include:
The N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide architecture epitomizes third-generation diamide design principles emphasizing conformational constraint and directional polarity. Compared to early flexible diamide linkers prone to entropic penalty upon binding, the cyclopentyl-piperidine anchor restricts rotational freedom while maintaining adaptive binding capabilities. Contemporary design leverages quantum mechanical calculations demonstrating that ethyl substitution at the terminal nitrogen provides optimal amide bond polarization (dipole moment ≈ 3.8 Debye) for simultaneous hydrogen-bond donation/acceptance without excessive desolvation costs [9]. This compound represents a convergence of three historically productive medicinal chemistry strategies: 1) The piperidine privileged scaffold validated in numerous CNS agents; 2) The cyclopentyl bioisostere offering superior metabolic profiles versus phenyl counterparts; 3) The ethanediamide tether enabling precise spatial orientation of pharmacophoric elements [3] [6] [9].
Table 5: Evolution of Ethanediamide Derivatives in Drug Discovery
Generation | Time Period | Structural Characteristics | Primary Applications | Limitations Addressed |
---|---|---|---|---|
First | 1980-2000 | Linear diamides, Symmetrical substituents | Enzyme inhibitors | Metabolic instability |
Second | 2000-2010 | Chiral center introduction, Aryl terminals | Kinase inhibitors | Target promiscuity |
Third | 2010-Present | Conformationally constrained, Asymmetric alkyl | GPCR modulators, Biased ligands | Signaling specificity, Brain exposure |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1